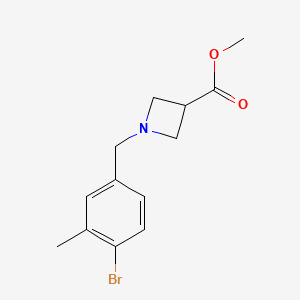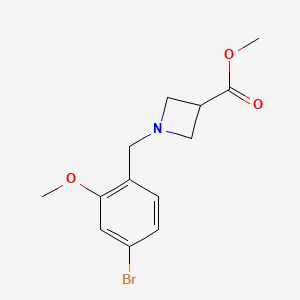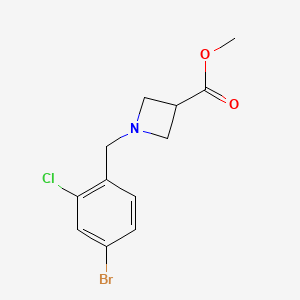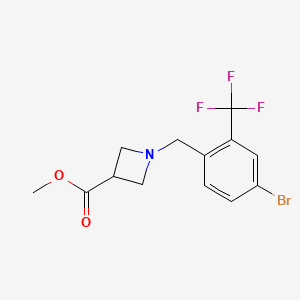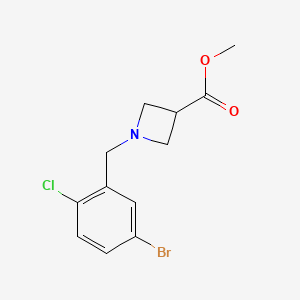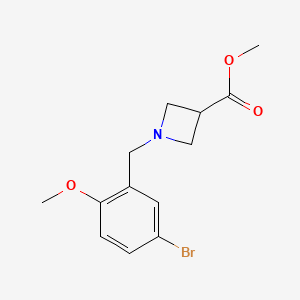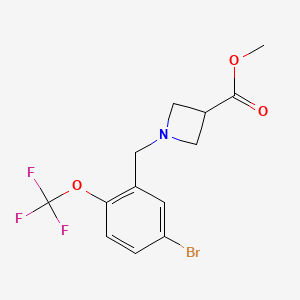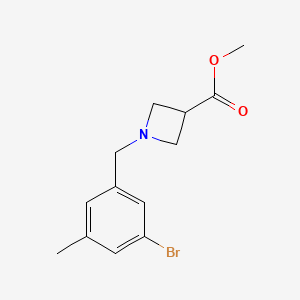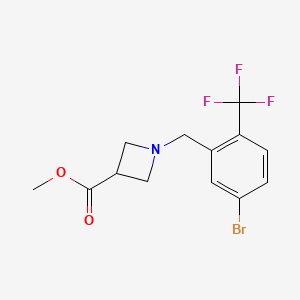
Methyl 1-(5-bromo-2-(trifluoromethyl)benzyl)azetidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(5-bromo-2-(trifluoromethyl)benzyl)azetidine-3-carboxylate is a synthetic organic compound that features a unique combination of functional groups, including a brominated benzyl group, a trifluoromethyl group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(5-bromo-2-(trifluoromethyl)benzyl)azetidine-3-carboxylate typically involves multiple steps, starting with the preparation of the brominated benzyl precursor. One common method involves the bromination of 2-(trifluoromethyl)benzyl alcohol using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The resulting 5-bromo-2-(trifluoromethyl)benzyl bromide is then reacted with azetidine-3-carboxylic acid methyl ester under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(5-bromo-2-(trifluoromethyl)benzyl)azetidine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The azetidine ring can be oxidized to form azetidinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atom or to modify the azetidine ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted azetidine derivatives.
Oxidation: Formation of azetidinones or other oxidized products.
Reduction: Formation of dehalogenated or reduced azetidine derivatives.
Scientific Research Applications
Methyl 1-(5-bromo-2-(trifluoromethyl)benzyl)azetidine-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: As a potential scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders or infectious diseases.
Material Science: As a building block for the synthesis of novel polymers or materials with unique electronic or optical properties.
Chemical Biology: As a probe for studying biological processes involving azetidine-containing compounds or for labeling biomolecules.
Mechanism of Action
The mechanism of action of Methyl 1-(5-bromo-2-(trifluoromethyl)benzyl)azetidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The trifluoromethyl and bromine groups can enhance the compound’s binding affinity and selectivity for specific targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(5-chloro-2-(trifluoromethyl)benzyl)azetidine-3-carboxylate
- Methyl 1-(5-fluoro-2-(trifluoromethyl)benzyl)azetidine-3-carboxylate
- Methyl 1-(5-iodo-2-(trifluoromethyl)benzyl)azetidine-3-carboxylate
Uniqueness
Methyl 1-(5-bromo-2-(trifluoromethyl)benzyl)azetidine-3-carboxylate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding properties, making it distinct from its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
methyl 1-[[5-bromo-2-(trifluoromethyl)phenyl]methyl]azetidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrF3NO2/c1-20-12(19)9-6-18(7-9)5-8-4-10(14)2-3-11(8)13(15,16)17/h2-4,9H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHDCZHEVRJZLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)CC2=C(C=CC(=C2)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
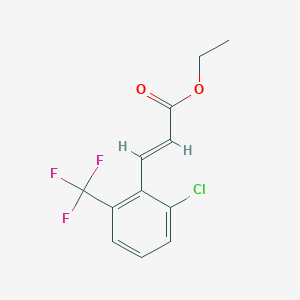


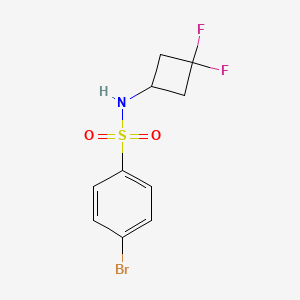
![Methyl 1-[(4-bromophenyl)methyl]azetidine-3-carboxylate](/img/structure/B8171840.png)
